1,3-Dimethoxybenzene-2,4,5,6-d4
Overview
Description
“1,3-Dimethoxybenzene-2,4,5,6-d4” is a chemical compound with the molecular formula C8H10O2 . It is a variant of 1,3-Dimethoxybenzene, where four of the hydrogen atoms are replaced by deuterium . The CAS number for this compound is 362049-44-3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two methoxy groups attached at the 1 and 3 positions . Four of the hydrogen atoms in the benzene ring are replaced by deuterium .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 142.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally .
Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including compounds similar to 1,3-Dimethoxybenzene derivatives, have shown promise in synthetic chemistry for their ability to be removed by light, enabling selective deprotection in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Flame Retardants
Derivatives of dimethoxybenzene have been investigated for their presence in novel brominated flame retardants (NBFRs), which are used in consumer goods and industrial applications to enhance fire resistance. This research calls for further study on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Photocatalytic Degradation
Compounds like 1-2-dimethoxybenzene have been studied for their degradation in water under UV light in the presence of TiO2, suggesting potential applications in environmental remediation and water treatment (Pichat, 1997).
Lignin Acidolysis
Research on the acidolysis of lignin model compounds, including those with methoxy groups, provides insights into the chemical recycling of lignin into valuable chemicals, a crucial aspect of lignocellulosic biomass valorization (Yokoyama, 2015).
Antioxidant Activity Analysis
Methods for determining antioxidant activity, essential in food science, pharmaceuticals, and medicine, involve tests like the DPPH assay, which could apply to studying the antioxidant potential of dimethoxybenzene derivatives (Munteanu & Apetrei, 2021).
Liquid Crystal Research
Methylene-linked liquid crystal dimers, including those with methoxy groups, exhibit unique transitional properties like the twist-bend nematic phase, relevant in materials science for advanced display technologies (Henderson & Imrie, 2011).
Future Directions
Mechanism of Action
- The role of this interaction is to initiate electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate .
Target of Action
Mode of Action
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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